An In-Depth Technical Guide to H-Lys(Z)-OtBu.HCl: Properties, Synthesis, and Application
An In-Depth Technical Guide to H-Lys(Z)-OtBu.HCl: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Lys(Z)-OtBu.HCl, a critical building block in modern peptide synthesis and drug development. This document details the physicochemical characteristics of the compound, outlines general experimental protocols for its use, and presents a logical workflow for its incorporation into peptide chains.
Core Chemical and Physical Properties
H-Lys(Z)-OtBu.HCl, systematically named (2S)-6-{[(benzyloxy)carbonyl]amino}-1-tert-butoxy-1-oxohexan-2-aminium chloride, is a derivative of the amino acid L-lysine.[1] It features two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the ε-amino function and a tert-butyl (OtBu) ester on the α-carboxyl group.[1] These orthogonal protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2] The compound is supplied as a hydrochloride salt to enhance its stability and solubility.[1]
Structural and Identification Data
| Parameter | Value |
| IUPAC Name | tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride[3] |
| Synonyms | H-Lys(Z)-OBut*HCl, N-e-CBZ-L-Lys-O-tert-Bu HCl, Z-Lysine tert-butyl ester hydrochloride[1] |
| CAS Number | 5978-22-3[4][5] |
| Molecular Formula | C₁₈H₂₉ClN₂O₄[3][4] |
| InChI Key | HEMZMPXAQORYDR-RSAXXLAASA-N[3] |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--N.Cl |
Physicochemical Data
| Property | Value |
| Molecular Weight | 372.89 g/mol [4] |
| Appearance | White to off-white solid/powder[4] |
| Melting Point | 144-145 °C[3] |
| Boiling Point | 469.6 °C at 760 mmHg[3] |
| Solubility | DMSO (Slightly), Ethanol (Slightly, Sonicated), H₂O (100 mg/mL with ultrasonic treatment)[4][6] |
| Storage | 4°C, sealed storage, away from moisture[3][6] |
Structure and Protecting Group Strategy
The utility of H-Lys(Z)-OtBu.HCl in peptide synthesis is derived from its orthogonal protection scheme. The benzyloxycarbonyl (Z) group is stable under the mildly acidic conditions used to remove tert-butyl based protecting groups, while the tert-butyl (OtBu) ester is resistant to the basic conditions often used for Fmoc group removal.[2]
-
ε-Amino Protection (Z-group): The benzyloxycarbonyl group is a classic urethane-type protecting group. It is robust and provides good protection against racemization during coupling reactions.[7] The Z-group is typically removed by catalytic hydrogenation (e.g., using H₂/Pd) or under strong acidic conditions such as with HBr in acetic acid.[7]
-
α-Carboxyl Protection (OtBu-group): The tert-butyl ester is a sterically hindered ester that effectively protects the carboxylic acid from participating in unwanted reactions. It is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which cleaves it to release the free carboxylic acid and gaseous isobutylene.[7]
This orthogonal stability allows for the selective deprotection of either the α-amino group (after coupling) or the side-chain ε-amino group at different stages of a complex synthesis, enabling the creation of branched peptides or the site-specific attachment of other molecules.
Experimental Protocols
The following sections provide generalized experimental protocols relevant to the use of H-Lys(Z)-OtBu.HCl in peptide synthesis. Researchers should adapt these protocols based on the specific peptide sequence, scale, and available equipment.
Peptide Coupling using H-Lys(Z)-OtBu.HCl
This protocol describes the incorporation of a Lys(Z) residue into a growing peptide chain on a solid support using an in-situ activation method.
Materials:
-
H-Lys(Z)-OtBu.HCl
-
Fmoc-protected amino acid-resin
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes. Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve H-Lys(Z)-OtBu.HCl (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3 equivalents), and an additive like OximaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Add DIPEA (5 equivalents) to the reaction mixture and agitate at room temperature for 1-2 hours.
-
Washing: After the coupling reaction is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and by-products.
Deprotection of the Z and OtBu Groups
The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.
Materials:
-
Peptide-resin containing the Lys(Z) residue
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio)
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature. The TFA in the cocktail will cleave the OtBu ester and other acid-labile protecting groups, as well as cleave the peptide from most standard resins. For the removal of the Z-group, a subsequent catalytic hydrogenation step is typically required if a cleavage cocktail without a strong acid like HBr is used.
-
Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the incorporation of H-Lys(Z)-OtBu.HCl into a peptide chain during solid-phase peptide synthesis (SPPS), followed by deprotection steps.
Caption: Workflow for incorporating H-Lys(Z)-OtBu.HCl in SPPS.
Biological Significance and Applications
H-Lys(Z)-OtBu.HCl is primarily a synthetic intermediate and does not have direct biological signaling roles in its protected form. Its significance lies in enabling the synthesis of biologically active peptides and proteins. Lysine residues in proteins are frequently sites of post-translational modifications, such as ubiquitination and sumoylation, which play crucial roles in signaling pathways like the TGFβ and Wnt pathways.[8] The ability to incorporate protected lysine derivatives like H-Lys(Z)-OtBu.HCl allows for the synthesis of peptides where specific lysine residues can be later modified to study these biological processes.
Furthermore, some derivatives of lysine have been investigated for their own biological activities. For instance, certain lysine derivatives have been reported to have cytostatic effects on malignant cells and to act as inhibitors of enzymes like dihydrofolate reductase.[4] The synthesis of such compounds or their peptide analogues is facilitated by the use of appropriately protected lysine building blocks.
Conclusion
H-Lys(Z)-OtBu.HCl is a versatile and valuable reagent for researchers, scientists, and drug development professionals engaged in peptide chemistry. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide a high degree of control in the synthesis of complex peptides. The experimental protocols and workflows outlined in this guide serve as a foundational resource for the effective utilization of this compound in the laboratory. A thorough understanding of the principles of protecting group chemistry is essential for its successful application in the development of novel peptide-based therapeutics and research tools.
References
- 1. CAS 5978-22-3: H-Lys(Z)-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. H-Lys(Z)-OtBu.HCl | 5978-22-3 [sigmaaldrich.com]
- 4. H-Lys(Z)-OtBu.HCl | 5978-22-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Lysine Conservation and Context in TGFβ and Wnt Signaling Suggest New Targets and General Themes for Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]
